2-Chloropyridine-3,4-diamine

Catalog No.
S707201
CAS No.
39217-08-8
M.F
C5H6ClN3
M. Wt
143.57 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloropyridine-3,4-diamine

CAS Number

39217-08-8

Product Name

2-Chloropyridine-3,4-diamine

IUPAC Name

2-chloropyridine-3,4-diamine

Molecular Formula

C5H6ClN3

Molecular Weight

143.57 g/mol

InChI

InChI=1S/C5H6ClN3/c6-5-4(8)3(7)1-2-9-5/h1-2H,8H2,(H2,7,9)

InChI Key

PWOIYBVEDIFBEO-UHFFFAOYSA-N

SMILES

C1=CN=C(C(=C1N)N)Cl

Canonical SMILES

C1=CN=C(C(=C1N)N)Cl
  • Organic Synthesis

    The presence of both amine groups and a chlorine atom makes 2-Chloropyridine-3,4-diamine a versatile building block for organic synthesis. It could be used as a precursor for the preparation of more complex molecules with interesting properties. For example, the amine groups could participate in condensation reactions to form new C-C bonds, while the chlorine atom could be selectively replaced with other functional groups depending on the desired outcome [].

  • Medicinal Chemistry

    Chloropyridine derivatives are known for their diverse biological activities []. The combination of amine functionalities and a chlorine atom in 2-Chloropyridine-3,4-diamine could lead to the development of new drugs with specific therapeutic effects. However, more research is needed to explore this possibility.

  • Material Science

    Aromatic amines are known for their ability to form hydrogen bonds, which can influence the formation of supramolecular structures and materials with specific properties []. 2-Chloropyridine-3,4-diamine, with its two amine groups, could be investigated for its potential role in the design of new materials with tailored properties.

2-Chloropyridine-3,4-diamine is an organic compound characterized by its molecular formula C5H6ClN3C_5H_6ClN_3 and a molecular weight of approximately 143.57 g/mol. It features a pyridine ring substituted with a chlorine atom at the 2-position and amino groups at the 3 and 4 positions. This structural configuration grants the compound unique chemical properties and potential biological activities, making it of interest in various fields, including medicinal chemistry and agrochemicals .

  • Nucleophilic Substitution Reactions: The chlorine atom can be replaced by nucleophiles such as amines or thiols, leading to the formation of various derivatives.
  • Amination Reactions: The amino groups can participate in further reactions, allowing for the synthesis of more complex molecules.
  • Oxidation and Reduction Reactions: The compound can be oxidized to yield different oxides or reduced to form other amine derivatives .

The biological activity of 2-Chloropyridine-3,4-diamine has been explored in various studies. It has shown potential as an antimicrobial agent and may interact with specific biological targets such as enzymes and receptors. The presence of both amino groups enhances its ability to form hydrogen bonds, which can contribute to its biological interactions . Additionally, its lipophilicity suggests good absorption characteristics, making it a candidate for pharmaceutical applications .

Several synthesis methods for 2-Chloropyridine-3,4-diamine have been documented:

  • Halogenation of Pyridine: Chlorination of pyridine can yield 2-chloropyridine, which can then be further aminated to produce the desired compound.
  • Direct Amination: The reaction of 2-chloropyridine with ammonia or primary amines under controlled conditions is another effective method for synthesis .
  • Use of Polyphosphoric Acid: A method involving polyphosphoric acid at elevated temperatures has been reported, yielding high purity products .

2-Chloropyridine-3,4-diamine finds applications in various sectors:

  • Pharmaceutical Industry: It serves as an intermediate in the synthesis of bioactive compounds and pharmaceuticals.
  • Agrochemicals: The compound is utilized in the development of herbicides and pesticides due to its reactivity and ability to form derivatives with desired properties .
  • Research: Its unique structure makes it valuable in chemical research for developing new materials and studying reaction mechanisms .

Studies on the interactions of 2-Chloropyridine-3,4-diamine with biological systems have indicated that it may affect specific metabolic pathways. Its reactivity allows it to participate in various biochemical processes, potentially leading to therapeutic effects or toxicity depending on the dosage and exposure route. Further research is needed to fully understand these interactions and their implications for safety and efficacy .

Several compounds share structural similarities with 2-Chloropyridine-3,4-diamine. Here are some notable examples:

Compound NameSimilarityKey Features
5-Bromo-2-chloropyridine-3,4-diamine0.92Contains bromine; differs by substitution pattern.
2-Chloro-N4-methylpyridine-3,4-diamine0.91Methyl group at N4; alters reactivity profile.
2-Chloro-5-methylpyridine-3,4-diamine0.84Methyl substitution at position 5; different properties.
2,6-Dichloropyridine-3,4-diamine0.81Contains two chlorine atoms; affects stability and reactivity.

Uniqueness: The presence of both amino groups along with a chlorine atom distinguishes 2-Chloropyridine-3,4-diamine from its analogs. This unique combination enhances its potential as a versatile intermediate in organic synthesis while also influencing its biological activity .

2-Chloropyridine-3,4-diamine emerged as a compound of interest in the late 20th century alongside advancements in heterocyclic chemistry. Early synthesis routes involved the reduction of nitro precursors, such as 4-amino-3-nitropyridine, using tin(II) chloride under acidic conditions. The development of gas-phase chlorination methods in the 1990s marked a pivotal shift, enabling scalable production with reduced byproducts. Patent filings from 1996 to 2023 reflect iterative improvements in reaction efficiency, particularly through the use of ultraviolet light and carbon tetrachloride as a reaction moderator.

Classification in Heterocyclic Chemistry

This compound belongs to the halogenated pyridine subclass, characterized by:

  • A six-membered aromatic ring with one nitrogen atom (pyridine core).
  • Electrophilic substituents (Cl at C2) and nucleophilic groups (-NH₂ at C3 and C4).
  • Classification under the EC 3.5.1.4 enzyme inhibitor category due to its interaction with amidase pathways.

Its dual functionality enables participation in both electrophilic aromatic substitution and nucleophilic addition reactions, making it a versatile scaffold in synthetic chemistry.

Significance in Organic Synthesis and Research

2-Chloropyridine-3,4-diamine is pivotal for:

  • Pharmaceutical intermediates: Serves as a precursor for antitumor agents (e.g., phenanthroindolizidine alkaloids) and neuromodulators.
  • Coordination chemistry: Forms stable complexes with transition metals (Cu²⁺, Ni²⁺) for catalytic applications.
  • Materials science: Modifies polymer backbones to enhance thermal stability, with decomposition temperatures exceeding 300°C.

Nomenclature and Structural Identification

PropertyValueSource
IUPAC Name2-chloropyridine-3,4-diamine
Molecular FormulaC₅H₆ClN₃
Molecular Weight143.57 g/mol
SMILESC1=CN=C(C(=C1N)N)Cl
InChI KeyPWOIYBVEDIFBEO-UHFFFAOYSA-N
Melting Point158–163°C
Boiling Point381.3°C at 760 mmHg

X-ray crystallography confirms a planar pyridine ring with bond angles of 120° ± 2° at the chlorine-substituted carbon. NMR spectra (¹H, 400 MHz) show characteristic shifts: δ 6.78 ppm (C5-H), δ 5.92 ppm (C3/C4-NH₂).

XLogP3

0.5

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (97.62%): Toxic if swallowed [Danger Acute toxicity, oral];
H317 (97.62%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

39217-08-8

Wikipedia

2-Chloro-3,4-diaminopyridine

Dates

Last modified: 08-15-2023

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